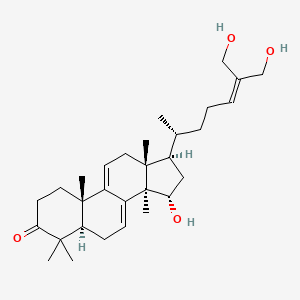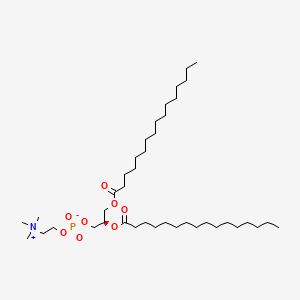
棕榈酸二棕榈酰磷脂酰胆碱
描述
科学研究应用
棕榈酸二棕榈酰磷脂酰胆碱在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域 .
化学:
- 用作研究生物膜中磷脂行为的模型化合物。
- 用于脂质体合成,用于药物递送研究。
生物学:
- 研究其在细胞信号传导和膜动力学中的作用。
- 用于脂质-蛋白质相互作用研究。
医学:
- 主要用作治疗早产儿呼吸窘迫综合征的治疗剂 .
- 探索其在治疗其他肺部疾病中的潜在应用。
工业:
- 用于表面活性剂基产品的配方。
- 应用于生物相容性材料的开发。
作用机制
棕榈酸二棕榈酰磷脂酰胆碱通过替代不足或无效的内源性肺表面活性剂发挥作用,从而降低表面张力并稳定肺泡 . 这种作用有助于使肺部塌陷区域重新膨胀,改善肺顺应性并减少肺内分流 . 该化合物与肺泡表面相互作用,形成单层,从而减少呼吸功并防止肺泡塌陷。
生化分析
Biochemical Properties
Colfosceril palmitate plays a crucial role in biochemical reactions, particularly in the lungs. It acts by replacing the deficient or ineffective endogenous lung surfactant, thus reducing the tension and stabilizing the alveoli from collapsing . This action helps to reinflate a collapsed area of the lung, improve compliance, and reduce intrapulmonary shunting .
Cellular Effects
Colfosceril palmitate has significant effects on various types of cells and cellular processes. It is distributed uniformly to all lobes of the lung, distal airways, and alveolar spaces . It does not enter the systemic circulation in healthy lungs, but when the integrity of the tissue is disrupted, colfosceril palmitate can reach systemic circulation .
Molecular Mechanism
The mechanism of action of colfosceril palmitate is primarily through its interaction with the lung tissue. It replaces the deficient or ineffective endogenous lung surfactant, thereby reducing the tension and stabilizing the alveoli from collapsing . This action helps to reinflate a collapsed area of the lung, improve compliance, and reduce intrapulmonary shunting .
Temporal Effects in Laboratory Settings
In controlled prophylactic and rescue studies, infants in the colfosceril palmitate group showed significant improvements in FiO2 and ventilator settings which persisted for at least 7 days . Even 5 days after administration, there are traces of colfosceril palmitate retained in the body that represented 72% of the administered dose which by then have entered pathways of lipid metabolism to become tissue associated .
Metabolic Pathways
Colfosceril palmitate is catabolized and reutilized for further synthesis and secretion in lung tissues
Transport and Distribution
Colfosceril palmitate is distributed uniformly to all lobes of the lung, distal airways, and alveolar spaces . It does not enter the systemic circulation in healthy lungs, but when the integrity of the tissue is disrupted, colfosceril palmitate can reach systemic circulation .
Subcellular Localization
The subcellular localization of colfosceril palmitate is primarily within the lung tissue, specifically in the alveoli
准备方法
合成路线和反应条件: 棕榈酸二棕榈酰磷脂酰胆碱是通过磷脂酰胆碱与棕榈酸的酯化反应合成的。 该过程涉及磷脂酰胆碱与棕榈酰氯在碱(如吡啶)存在下的反应 . 反应通常在无水条件下进行,以防止反应物的水解。
工业生产方法: 在工业环境中,棕榈酸二棕榈酰磷脂酰胆碱是通过将二棕榈酰磷脂酰胆碱与十六烷醇和吐温 80 混合制成的。 十六烷醇用作铺展剂,而吐温 80 是一种非离子表面活性剂,有助于分散组分 . 然后将混合物配制成用于临床的支气管内悬浮液。
化学反应分析
反应类型: 棕榈酸二棕榈酰磷脂酰胆碱主要发生水解和氧化反应。 水解可以在酸性或碱性条件下发生,导致酯键断裂并形成磷脂酰胆碱和棕榈酸 .
常用试剂和条件:
水解: 酸性或碱性条件,水。
氧化: 氧气或其他氧化剂。
主要产物:
水解: 磷脂酰胆碱和棕榈酸。
氧化: 氧化磷脂酰胆碱衍生物。
相似化合物的比较
属性
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046720 | |
| Record name | Colfosceril palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
60.5-61.5ºC at 760 mmHg | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Very poor solubility | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Treatment with colfosceril palmitate aims to reinflate a collapsed area of the lung, improve compliance and reduce intrapulmonary shunting. The actions of colfosceril palmitate are perfomed by replacing the defficient or innefective endogenous lung surfactant and thus, reducing the tension and stabilizing the alveoli from collapsing. Colfosceril palmitate will form a very thin film that will cover the surface of the alveolar cells and therefore it will reduce surface tension. | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63-89-8 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colfosceril palmitate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Colfosceril palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLFOSCERIL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319X2NFW0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PC(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-63ºC | |
| Record name | Colfosceril palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) primarily interacts as a major component of lung surfactant, a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface in the alveoli. [] This reduction in surface tension prevents alveolar collapse during expiration, improving lung compliance and easing breathing. [] The downstream effects of DPPC's action include improved gas exchange, reduced work of breathing, and prevention of respiratory distress. [, ]
A:
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the vibrational modes of acyl chains, helping characterize packing and phase transitions. For example, changes in methylene scissoring, rocking, and wagging modes, as well as C-H stretching modes, are indicative of changes in acyl chain packing. []
- Nuclear Magnetic Resonance (NMR): Can be used to study lipid dynamics, including diffusion and exchange within bilayers. [] Deuterium ((2)H) NMR is particularly useful for studying acyl chain order and dynamics. []
A: DPPC is a zwitterionic phospholipid that forms stable liposomes in aqueous solutions. [, ]
- Temperature Sensitivity: DPPC bilayers exhibit a well-defined gel-to-liquid crystalline phase transition temperature (Tm) around 41 °C. [, , ] This property makes DPPC suitable for formulating thermosensitive liposomes for drug delivery, particularly when combined with other lipids to fine-tune the Tm. []
- Interaction with other molecules: DPPC's properties can be modified by incorporating other molecules, such as cholesterol, which increases lipid packing density and alters membrane fluidity. [, , ] Proteins can also interact with DPPC bilayers, potentially affecting their stability and permeability. [, , , ]
- Environmental Factors: Factors like pH, ionic strength, and the presence of specific ions can influence the phase behavior, surface charge, and interactions of DPPC monolayers and bilayers. [, ]
ANone: Computational methods, including molecular dynamics (MD) simulations, are valuable tools for studying DPPC's behavior at the molecular level.
- Simulations: MD simulations can provide insights into DPPC bilayer structure, dynamics, phase transitions, and interactions with other molecules, including drugs and proteins. [, ] These simulations help to understand how DPPC's structure influences its function in biological systems.
- Calculations: Computational tools are also used to calculate various properties of DPPC, such as area per lipid, bilayer thickness, and bending rigidity. [, ]
- QSAR Models: While not extensively explored for DPPC itself, quantitative structure-activity relationship (QSAR) models could potentially be developed to predict the impact of DPPC modifications on its interactions with other molecules. []
A: DPPC's structure, characterized by two saturated palmitoyl chains and a phosphocholine headgroup, dictates its interactions and properties. [, ]
- Acyl Chain Length and Saturation: The length and saturation of the acyl chains significantly influence the phase transition temperature (Tm) of DPPC bilayers. Longer, saturated chains, like those in DPPC, pack tightly, leading to higher Tm values compared to lipids with shorter or unsaturated chains. [, ]
- Headgroup Modification: Modifying the phosphocholine headgroup could potentially alter DPPC's interactions with other molecules and its overall charge. [, ]
A:
- Stability: DPPC forms stable liposomes in aqueous solutions, but their stability can be affected by factors like temperature, pH, and the presence of other molecules. [, ]
- Formulation Strategies:
- Liposomes: DPPC is commonly formulated into liposomes for drug delivery applications. [, ]
- Mixed Lipid Systems: Combining DPPC with other lipids, such as cholesterol or phospholipids with different acyl chain lengths and saturation, can be used to modify liposome properties like fluidity, stability, and drug release profiles. [, , ]
- Surface Modifications: Attaching polyethylene glycol (PEG) to DPPC liposomes can improve their stability in biological fluids and prolong their circulation time. []
A: As DPPC is primarily used in research and pharmaceutical formulations, compliance with relevant Safety, Health, and Environmental (SHE) regulations is crucial. [, ] This includes following good manufacturing practices (GMP) for pharmaceutical-grade DPPC used in clinical trials and approved drug products. [] Risk assessments and mitigation strategies should be implemented throughout the development and manufacturing process to ensure the safety of researchers, workers, and the environment. []
A: DPPC, being a naturally occurring lung surfactant component, is generally well-tolerated. [, ] Pharmacokinetic studies on exogenous DPPC, such as colfosceril palmitate used in respiratory distress syndrome treatment, focus on its distribution within the lungs and its clearance mechanisms. [, , ] Pharmacodynamic studies evaluate its efficacy in improving lung function by assessing parameters like oxygenation, ventilation, and lung compliance. [, , ]
A:
- In vitro: DPPC's ability to form stable liposomes and interact with other molecules has been extensively studied in vitro using various techniques. [, , , ] For example, fluorescence spectroscopy and microscopy are used to investigate DPPC's interaction with proteins, drugs, and other lipids, providing insights into its potential applications in drug delivery and membrane biophysics. [, , ]
- In vivo: Animal models, particularly rodent models of lung injury and respiratory distress, have been used to evaluate the therapeutic efficacy of exogenous DPPC preparations like colfosceril palmitate. [, , ] These studies typically assess its ability to improve lung function, reduce inflammation, and enhance survival. [, ]
ANone: DPPC research benefits from cross-disciplinary collaborations involving:
- Biochemistry: Understanding DPPC's role as a substrate for enzymes like PLA2 and its interaction with proteins. [, , ]
- Biophysics: Studying DPPC's phase behavior, membrane dynamics, and interactions using techniques like fluorescence spectroscopy, atomic force microscopy, and computational simulations. [, , , , ]
- Pharmaceutics: Developing DPPC-based liposomes for drug delivery and optimizing their formulation for improved stability, drug encapsulation, and targeted delivery. [, , ]
A:
- Early Studies: Initial research focused on characterizing DPPC's structure and its ability to form bilayers, laying the foundation for its use as a model membrane system. []
- Lung Surfactant Research: The discovery of DPPC as a major component of lung surfactant revolutionized the understanding and treatment of neonatal respiratory distress syndrome (NRDS). []
- Thermosensitive Liposomes: The development of DPPC-based thermosensitive liposomes marked a significant milestone in drug delivery research, offering a promising approach for controlled drug release. []
A: While DPPC is widely used, other phospholipids with different acyl chain lengths and saturation, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), or hydrogenated soy phosphatidylcholine (HSPC), can be used as alternatives or in combination with DPPC to modify liposome properties. [] The choice depends on the specific application and desired characteristics, such as phase transition temperature, fluidity, and stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


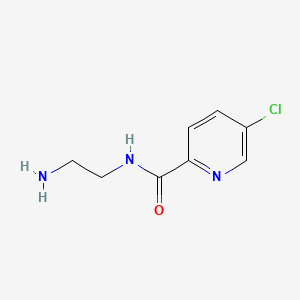
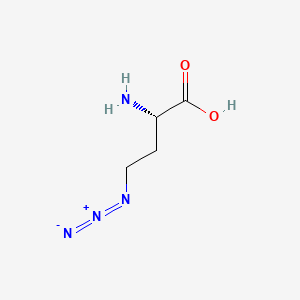
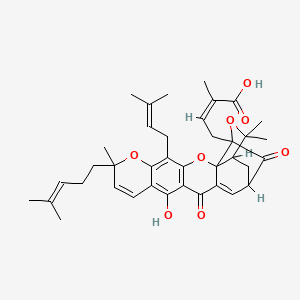
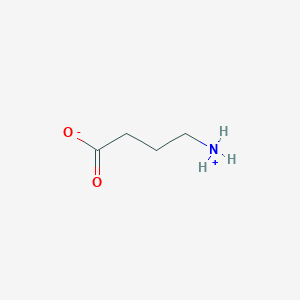
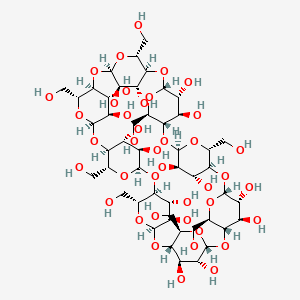

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)

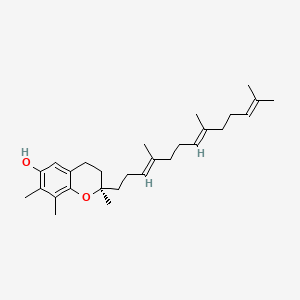
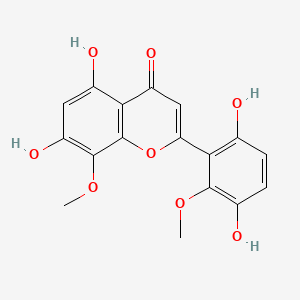
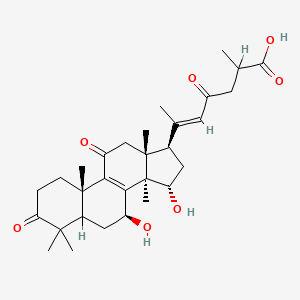
![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)
